

# An In-depth Technical Guide to 4-Methyl-6-phenylpyrimidin-2-amine

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## Compound of Interest

**Compound Name:** 4-Methyl-6-phenylpyrimidin-2-amine

**Cat. No.:** B098054

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## Introduction

**4-Methyl-6-phenylpyrimidin-2-amine** is a heterocyclic organic compound belonging to the 2-aminopyrimidine class. The pyrimidine scaffold is a fundamental core in numerous biologically active molecules, including nucleic acids and various therapeutic agents.<sup>[1]</sup> Due to their structural versatility and ability to participate in hydrogen bonding, 2-aminopyrimidine derivatives have garnered significant attention in medicinal chemistry for their potential as antimicrobial, anti-inflammatory, and anticancer agents.<sup>[2][3]</sup> This document provides a comprehensive technical overview of **4-Methyl-6-phenylpyrimidin-2-amine**, covering its chemical properties, synthesis, and the broader biological context of the 2-aminopyrimidine scaffold. While this specific compound is primarily utilized as a synthetic intermediate, the extensive research into its derivatives highlights the therapeutic potential of this chemical class.

## Chemical and Physical Properties

**4-Methyl-6-phenylpyrimidin-2-amine** is a solid at room temperature. Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	15755-15-4	[4]
Molecular Formula	C <sub>11</sub> H <sub>11</sub> N <sub>3</sub>	[4]
Molecular Weight	185.23 g/mol	[4]
MDL Number	MFCD06123970	[4]

## Synthesis

The synthesis of **4-Methyl-6-phenylpyrimidin-2-amine** is well-documented, with a common method involving the condensation of a  $\beta$ -dicarbonyl compound with a guanidine salt.

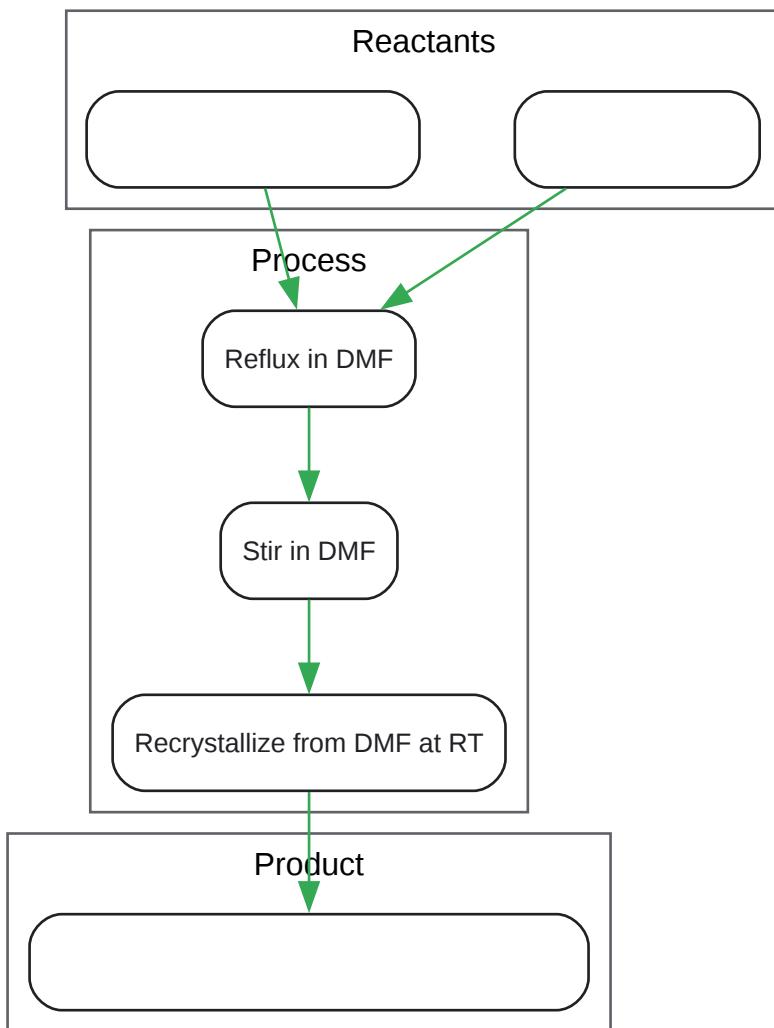
## Experimental Protocol: Synthesis from 1-phenylbutane-1,3-dione

A detailed experimental protocol for the synthesis of single crystals of **4-Methyl-6-phenylpyrimidin-2-amine** has been reported as follows:

- Reactants: 1-phenylbutane-1,3-dione (0.2 mmol) and guanidine nitrate (0.2 mmol).[5]
- Solvent: Dimethylformamide (DMF, 50 ml).[5]
- Procedure:
  - The reactants are refluxed in DMF.[5]
  - The resulting product is stirred in DMF.[5]
  - Single crystals suitable for X-ray measurements are obtained by recrystallization from DMF at room temperature.[5]
- Yield: 89%. [5]

The logical workflow for this synthesis is depicted in the following diagram.

## Synthesis Workflow

[Click to download full resolution via product page](#)Synthesis of **4-Methyl-6-phenylpyrimidin-2-amine**.

## Structural Information

The crystal structure of **4-Methyl-6-phenylpyrimidin-2-amine** has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system.<sup>[5][6]</sup> The crystal packing is characterized by intermolecular N—H···N hydrogen bonds, which form an infinite three-dimensional network.<sup>[5][6]</sup>

## Crystallographic Data

The following table summarizes the key crystallographic data for **4-Methyl-6-phenylpyrimidin-2-amine**.<sup>[5][6]</sup>

Parameter	Value	Reference
Crystal System	Monoclinic	[5][6]
Space Group	P2 <sub>1</sub> /c	[6]
a (Å)	14.0558 (11)	[5][6]
b (Å)	9.3808 (7)	[5][6]
c (Å)	18.5227 (12)	[5][6]
β (°)	125.950 (4)	[5][6]
Volume (Å <sup>3</sup> )	1977.1 (2)	[5][6]
Z	8	[5][6]
Temperature (K)	273 (2)	[5][6]
Radiation	Mo Kα	[5][6]
R-factor	0.040	[6]
wR-factor	0.113	[6]

## Biological Activity and Potential Applications

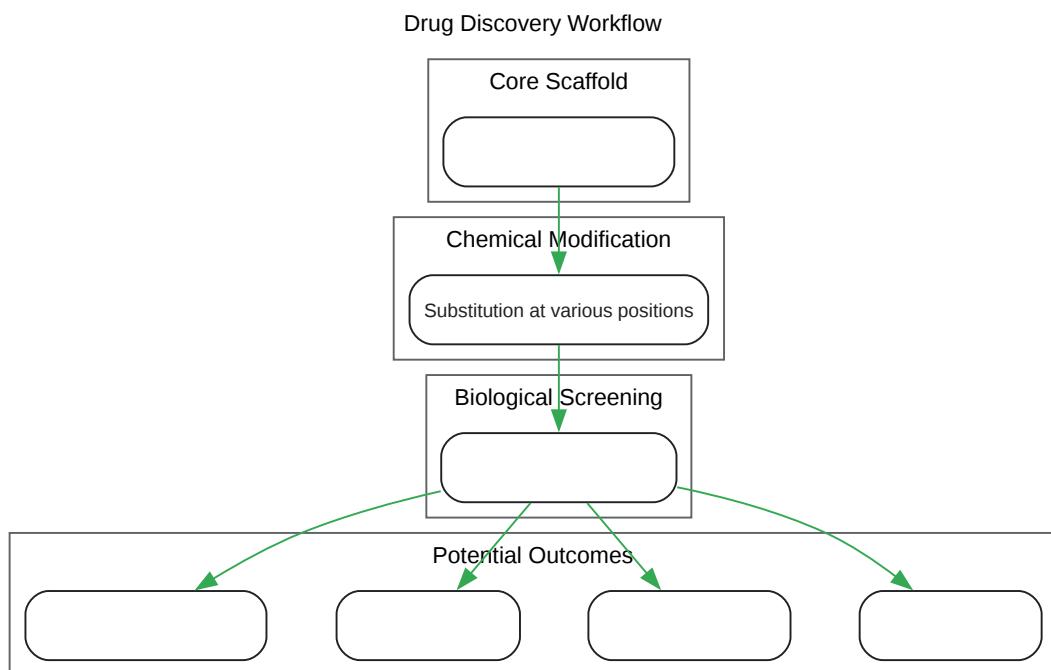
While there is limited publicly available data on the specific biological activity of **4-Methyl-6-phenylpyrimidin-2-amine** itself, the broader class of 2-aminopyrimidines has been extensively studied and shown to possess a wide range of pharmacological properties. This suggests that **4-Methyl-6-phenylpyrimidin-2-amine** serves as a valuable scaffold for the development of novel therapeutics.

## General Biological Activities of 2-Aminopyrimidine Derivatives

Derivatives of 2-aminopyrimidine have been reported to exhibit a variety of biological activities, including:

- Anti-inflammatory: Certain substituted di-(phenyl) pyrimidin-2-amines have shown significant anti-inflammatory activity in in-vivo models.[3]
- Antimicrobial: The 2-aminopyrimidine scaffold is a key component in compounds with broad-spectrum antimicrobial properties.[2]
- Anticancer: Numerous 2-aminopyrimidine derivatives have been investigated as potential anticancer agents.[1]
- Enzyme Inhibition: Specific derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX) and polo-like kinase 4 (PLK4).[1]
- Receptor Binding: Modified 2-aminopyrimidines have been developed as ligands for histamine H3 and H4 receptors.[7][8]

The general approach to exploring the therapeutic potential of the 2-aminopyrimidine scaffold is illustrated below.



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Exploration of 2-Aminopyrimidine Derivatives.

## Conclusion

**4-Methyl-6-phenylpyrimidin-2-amine** is a well-characterized compound with established synthetic routes and detailed structural information. While direct quantitative data on its biological activity is scarce in the public domain, its 2-aminopyrimidine core is a "privileged scaffold" in medicinal chemistry. The extensive research into its derivatives underscores the significant potential of this chemical class in the development of novel therapeutics for a wide range of diseases. Future research may focus on the biological screening of this specific

compound to explore any inherent activities or continue to utilize it as a key building block for more complex and targeted drug candidates.

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